molecular formula C18H17ClFN3O2S B2825371 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1421472-43-6

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2825371
CAS No.: 1421472-43-6
M. Wt: 393.86
InChI Key: PHAXJBZMDPVABQ-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    N-Methylation: The benzo[d]thiazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The N-methylated benzo[d]thiazole is reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-((benzo[d]thiazol-2-ylamino)(4-chlorophenyl)methyl)naphthalen-2-ol
  • 4,7-diphenylbenzo[c][1,2,5]thiadiazole

Uniqueness

Compared to similar compounds, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibits unique properties such as enhanced biological activity and selectivity due to the presence of both chloro and fluoro substituents. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further development in various applications.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S/c1-23(18-22-17-14(19)3-2-4-15(17)26-18)11-16(24)21-9-10-25-13-7-5-12(20)6-8-13/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAXJBZMDPVABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCOC1=CC=C(C=C1)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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